molecular formula C27H26BrN3O5 B12494558 Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12494558
M. Wt: 552.4 g/mol
InChI Key: XVFJEWPHBDVZLH-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate core substituted with a brominated methoxyphenyl group and a piperazinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Nitration and Reduction: The aromatic ring undergoes nitration followed by reduction to introduce an amino group.

    Coupling Reactions: The final steps involve coupling reactions, such as Suzuki-Miyaura coupling, to attach the piperazinyl and phenylcarbonyl groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bromine, nitric acid, and sulfuric acid for bromination and nitration.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl group and the piperazinyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-methoxybenzoate: Shares the brominated methoxyphenyl group but lacks the piperazinyl group.

    N-(4-(Phenylcarbonyl)piperazin-1-yl)benzoic acid: Contains the piperazinyl group but differs in the substitution pattern on the benzoate core.

Uniqueness

Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26BrN3O5

Molecular Weight

552.4 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(5-bromo-2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C27H26BrN3O5/c1-35-24-11-9-20(28)17-21(24)25(32)29-22-16-19(27(34)36-2)8-10-23(22)30-12-14-31(15-13-30)26(33)18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,29,32)

InChI Key

XVFJEWPHBDVZLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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